2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide
Description
This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a benzamide scaffold substituted with two chlorophenyl groups and methyl substituents at positions 2, 5, and 6 of the pyrimidinone ring. Its synthesis likely involves multistep reactions, as exemplified by related compounds in the literature (e.g., benzoylation of amino-chromene precursors under reflux conditions ). The presence of chloro and methyl groups may enhance lipophilicity and influence binding interactions, while the benzamide moiety contributes to hydrogen-bonding capacity .
Properties
Molecular Formula |
C23H17Cl2N3O3S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-chloro-N-(2-chlorobenzoyl)-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C23H17Cl2N3O3S/c1-12-13(2)32-20-19(12)23(31)27(14(3)26-20)28(21(29)15-8-4-6-10-17(15)24)22(30)16-9-5-7-11-18(16)25/h4-11H,1-3H3 |
InChI Key |
ARZQYVBMMZNSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N(C(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-chlorobenzoyl chloride. This intermediate is synthesized by reacting 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been studied for their ability to inhibit specific cancer cell lines. The structural features of these compounds contribute to their efficacy in targeting cancer cells by interfering with cellular mechanisms such as apoptosis and cell cycle regulation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that similar thienopyrimidine derivatives show comparable or superior activity against standard antibiotics like penicillin and ciprofloxacin. The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound is being explored as a potential inhibitor of specific enzymes related to inflammatory processes. For example, molecular docking studies indicate that it may inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation . This suggests its potential use in treating inflammatory diseases.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been critical in understanding how modifications to the chemical structure affect biological activity. By systematically altering functional groups on the thienopyrimidine framework, researchers can optimize the compound's potency and selectivity against targeted biological pathways .
Synthesis of Novel Compounds
The compound serves as a versatile precursor for synthesizing novel thienopyridine derivatives. By reacting it with various nucleophiles under controlled conditions, researchers can create a library of compounds with diverse biological activities. This approach facilitates the discovery of new drug candidates with improved efficacy and safety profiles .
Reaction Mechanisms
Studies on the reaction mechanisms involved in synthesizing derivatives from this compound reveal insights into the stability and reactivity of the compound under different conditions. Understanding these mechanisms is crucial for optimizing synthetic routes and improving yields during drug development processes .
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic derivatives (Table 1):
Key Observations :
- Chlorophenyl substituents are conserved across analogues, suggesting their role in target binding or stability.
Physicochemical and 3D Similarity Metrics
Using PubChem3D’s similarity criteria (shape similarity, ST ≥ 0.8; feature similarity, CT ≥ 0.5 ), hypothetical comparisons were modeled (Table 2):
Analysis :
- The chromeno-pyrimidinone (ST = 0.75, CT = 0.60) exhibits moderate 3D similarity due to shared pyrimidinone and chlorophenyl features but diverges in ring fusion.
Biological Activity
2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienopyrimidine core and subsequent chlorination and acylation steps. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research has shown that derivatives of thienopyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains using disc diffusion methods. In a comparative study, it demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 18 | 22 |
| Bacillus subtilis | 16 | 21 |
These results indicate a promising potential for this compound as an antimicrobial agent .
Antidiabetic Potential
Thienopyrimidine derivatives have also been studied for their antidiabetic properties. The compound was tested for its inhibitory effect on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The results indicated a significant inhibition rate:
| Enzyme | IC50 Value (µM) |
|---|---|
| α-Glucosidase | 12.5 |
| α-Amylase | 15.0 |
These findings suggest that the compound may be effective in managing blood glucose levels in diabetic conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances its interaction with target enzymes through various molecular interactions, including hydrogen bonding and π-π stacking interactions.
Molecular Docking Studies
Molecular docking simulations have been conducted to visualize the binding interactions between the compound and target proteins involved in its biological activity. These studies have highlighted key interactions that contribute to its efficacy:
- Hydrophobic Interactions : The compound engages in significant hydrophobic contacts with amino acid residues in the active site.
- Hydrogen Bonds : Strong hydrogen bonds were observed between the amide group of the compound and specific residues within the enzyme's active site.
Case Studies
Several case studies have documented the biological effects of thienopyrimidine derivatives:
- Antibacterial Efficacy : A study published in the Egyptian Journal of Chemistry demonstrated that similar thienopyrimidine compounds exhibited strong antibacterial properties, supporting the findings related to our compound .
- Diabetes Management : Research highlighted in Pharmaceutical Research indicated that compounds with similar structures showed promising results in lowering blood glucose levels in diabetic rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
